N-Benzyl-N-methylethanethioamide
Description
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Properties
CAS No. |
154349-19-6 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N-benzyl-N-methylethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-9(12)11(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
NEGNWEGXCVWINZ-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C)CC1=CC=CC=C1 |
Canonical SMILES |
CC(=S)N(C)CC1=CC=CC=C1 |
Synonyms |
Ethanethioamide, N-methyl-N-(phenylmethyl)- |
Origin of Product |
United States |
Scientific Research Applications
Anti-Inflammatory Properties
Recent studies have demonstrated the anti-inflammatory effects of BMDA and its derivatives. For instance, BMDA has shown promise in mitigating symptoms associated with inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). In a study involving colitis induced by 2,4-dinitrobenzenesulfonic acid, pretreatment with BMDA significantly reduced the severity of inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The mechanism appears to involve the blockade of key inflammatory signaling pathways, including JNK and p38 MAPK, which are critical in mediating inflammatory responses .
Treatment for Allergic Dermatitis
BMDA has also been investigated for its potential in treating allergic dermatitis. In a model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), topical application of BMDA resulted in significant alleviation of symptoms such as swelling and rash. The treatment led to a decrease in mast cell infiltration and IgE production, suggesting that BMDA may inhibit the early stages of allergic reactions by modulating immune responses .
Case Studies and Research Findings
Preparation Methods
Reaction Setup and Conditions
-
Catalyst System : A chiral Cu(I)-phosphine complex generated in situ from Cu(OTf) and a bipyridine N,N'-dioxide ligand.
-
Substrates : N-Benzyl-N-methylamine and ethanethioic acid derivatives.
-
Solvent : Dichloromethane or toluene under inert atmosphere.
-
Temperature : Room temperature to 50°C, with reaction times of 12–24 hours.
Mechanistic Insights
The Cu(I) center coordinates to the thioamide’s sulfur atom, facilitating nucleophilic attack by the allyltrichlorosilane. Stereoselectivity arises from the chiral environment provided by the phosphine ligand, achieving enantiomeric excess (ee) values exceeding 90%.
Yield and Optimization
-
Yield : 70–85% after column chromatography.
-
Key Variables :
Direct Thioacylation of N-Benzyl-N-Methylamine
A straightforward approach involves the reaction of N-benzyl-N-methylamine with ethanethioyl chloride. This method parallels amide synthesis but substitutes oxygen with sulfur.
Procedure
-
Reagents :
-
N-Benzyl-N-methylamine (1.0 equiv).
-
Ethanethioyl chloride (1.2 equiv).
-
Base (e.g., triethylamine, 2.0 equiv).
-
-
Steps :
Challenges and Solutions
Performance Metrics
-
Yield : 60–75%.
-
Purity : >95% (HPLC).
Thionation of N-Benzyl-N-Methylacetamide
Thionation using Lawesson’s reagent converts the carbonyl group of N-benzyl-N-methylacetamide to a thioamide.
Reaction Protocol
Efficiency and Limitations
-
Yield : 80–90%.
-
Drawbacks :
Comparative Analysis of Preparation Methods
Challenges in Industrial Scalability
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Benzyl-N-methylethanethioamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves condensation reactions between benzylmethylamine derivatives and thioacylating agents. For example, reacting 2-(N-Benzyl-N-methyl)aminoethanol with thioacetic acid under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) with acid catalysts (e.g., H₂SO₄) can yield the target compound. Optimizing stoichiometry (1:1.2 molar ratio of amine to thioacid) and maintaining inert atmospheres (N₂/Ar) minimizes side reactions .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas at –20°C to prevent oxidation or degradation. Use fume hoods and personal protective equipment (gloves, goggles) during handling. Degradation products can form over time; periodic purity checks via HPLC or TLC are recommended. Avoid long-term storage without stability testing .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Differential Scanning Calorimetry (DSC) determines melting points, and Fourier-Transform Infrared Spectroscopy (FTIR) identifies thioamide functional groups (C=S stretch ~1200 cm⁻¹). Cross-reference data with NIST Standard Reference Database to resolve ambiguities .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for mechanistic studies?
- Methodological Answer : Deuterated analogs (e.g., CD₂ or CD₃ groups) are synthesized using deuterated reagents like 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4. Isotopic labeling enables tracking reaction pathways via kinetic isotope effects (KIE) in mass spectrometry or NMR. Ensure isotopic purity (>99 atom% D) to avoid signal interference .
Q. How do researchers resolve contradictions in thermodynamic data (e.g., ΔrH°) for reactions involving this compound?
- Methodological Answer : Validate conflicting data by replicating experiments under controlled conditions (e.g., solvent purity, temperature calibration). Use isothermal titration calorimetry (ITC) to measure ΔrH° directly. Cross-check results with computational methods (DFT calculations) to identify systematic errors. Discrepancies often arise from solvent effects or impurities .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : For oxidation or alkylation reactions, employ protecting groups (e.g., Boc for amines) to shield reactive sites. Use low-temperature (–78°C) conditions and slow reagent addition to control exothermicity. Monitor intermediates via LC-MS to adjust reaction parameters dynamically. Catalytic systems like Pd/C or TEMPO can enhance selectivity .
Data Contradiction Analysis
Q. Why do spectroscopic data for this compound vary across studies?
- Methodological Answer : Variations in NMR chemical shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. HRMS discrepancies often result from adduct formation (e.g., Na⁺/K⁺). Standardize experimental protocols and validate against certified reference materials (e.g., NIST databases) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
